molecular formula C12H6Cl2N2 B2814523 2,6-Dichloro-5-phenylnicotinonitrile CAS No. 10177-06-7

2,6-Dichloro-5-phenylnicotinonitrile

Cat. No.: B2814523
CAS No.: 10177-06-7
M. Wt: 249.09
InChI Key: USEKKVXWLMTDNW-UHFFFAOYSA-N
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Description

2,6-Dichloro-5-phenylnicotinonitrile is an organic compound with the molecular formula C12H6Cl2N2 It is a derivative of nicotinonitrile, characterized by the presence of two chlorine atoms at the 2 and 6 positions and a phenyl group at the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-5-phenylnicotinonitrile typically involves the chlorination of 5-phenylnicotinonitrile. One common method includes the reaction of 5-phenylnicotinonitrile with phosphorus trichloride (PCl3) and chlorine gas (Cl2) in a suitable solvent, such as toluene, under controlled temperature conditions . The reaction is carried out in a high-pressure reactor to ensure complete chlorination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation techniques to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-5-phenylnicotinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The phenyl group can undergo oxidation to form corresponding carboxylic acids or other derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH2) or thiourea in polar solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Substitution: Formation of 2,6-diamino-5-phenylnicotinonitrile or 2,6-dithio-5-phenylnicotinonitrile.

    Reduction: Formation of 2,6-dichloro-5-phenylaminomethylpyridine.

    Oxidation: Formation of 2,6-dichloro-5-phenylpyridinecarboxylic acid.

Scientific Research Applications

2,6-Dichloro-5-phenylnicotinonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-5-phenylnicotinonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features. The presence of chlorine atoms and the phenyl group contributes to its binding affinity and specificity towards these targets. The exact pathways and molecular interactions are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichloro-5-fluoronicotinonitrile
  • 2,6-Dichloro-5-methylnicotinonitrile
  • 2,6-Dichloro-5-ethylnicotinonitrile

Uniqueness

2,6-Dichloro-5-phenylnicotinonitrile is unique due to the presence of the phenyl group, which imparts distinct chemical and biological properties compared to its analogs. The phenyl group enhances its hydrophobicity and potential interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2,6-dichloro-5-phenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2N2/c13-11-9(7-15)6-10(12(14)16-11)8-4-2-1-3-5-8/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USEKKVXWLMTDNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(C(=C2)C#N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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